N2-cyclopropylpyridine-2,3-diamine hydrochloride
Description
Properties
IUPAC Name |
2-N-cyclopropylpyridine-2,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-7-2-1-5-10-8(7)11-6-3-4-6;/h1-2,5-6H,3-4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEIIPFLIJZRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropylpyridine-2,3-diamine hydrochloride typically involves the reaction of cyclopropylamine with pyridine-2,3-diamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process may involve heating and the use of solvents such as dioxane or trifluoroethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N2-cyclopropylpyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, hydrogen peroxide, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N2-cyclopropylpyridine-2,3-dione, while reduction may produce N2-cyclopropylpyridine-2,3-diamine .
Scientific Research Applications
N2-cyclopropylpyridine-2,3-diamine hydrochloride is a chemical compound with potential applications in scientific research, particularly in the context of medicinal chemistry and drug development .
Chemical Information
- PubChem CID: 66569553
- Molecular Formula: C8H12ClN3
- Molecular Weight: 185.65 g/mol
- Synonyms: this compound, 1353965-10-2, 2-N-cyclopropylpyridine-2,3-diamine;hydrochloride, N2-Cyclopropyl-pyridine-2,3-diamine hydrochloride, N2-Cyclopropylpyridine-2,3-diaminehydrochloride
- IUPAC Name: 2-N-cyclopropylpyridine-2,3-diamine;hydrochloride
- InChI: InChI=1S/C8H11N3.ClH/c9-7-2-1-5-10-8(7)11-6-3-4-6;/h1-2,5-6H,3-4,9H2,(H,10,11);1H
- InChIKey: DVEIIPFLIJZRDI-UHFFFAOYSA-N
- SMILES: C1CC1NC2=C(C=CC=N2)N.Cl
Potential Applications
While the provided search results do not offer explicit case studies or comprehensive data tables detailing the applications of this compound, they do suggest areas of potential interest:
- Pharmaceutical Research: The compound may be relevant in the synthesis or study of Diacylglycerol Acyltransferase Inhibitors .
- DGAT2 Inhibition: Compounds containing similar structures have been investigated for their ability to inhibit DGAT2, which is relevant to treating metabolic diseases . Inhibition of DGAT2 can result in the down-regulation of genes encoding proteins involved in lipogenesis and improved insulin responsiveness in the liver .
- Cancer Treatment: Related compounds have been explored for treating cancer .
- Cyclobutane-containing Drugs: Cyclobutanes, which are related to cyclopropyl groups, are of interest in drug development .
Mechanism of Action
The mechanism of action of N2-cyclopropylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N2-cyclopropylpyridine-2,3-diamine: The base form of the compound without the hydrochloride salt.
Pyridine-2,3-diamine: A related compound with similar structural features but lacking the cyclopropyl group.
Uniqueness
N2-cyclopropylpyridine-2,3-diamine hydrochloride is unique due to the presence of both the cyclopropyl and pyridine-2,3-diamine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Biological Activity
N2-cyclopropylpyridine-2,3-diamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Overview of the Compound
This compound is synthesized from cyclopropylamine and pyridine-2,3-diamine under acidic conditions, resulting in a hydrochloride salt that enhances its solubility and stability in biological systems. The molecular structure includes a cyclopropyl group attached to a pyridine ring with two amine functionalities, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It modulates their activity, thereby influencing multiple biochemical pathways. The specific molecular targets include:
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, potentially affecting signal transduction processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. In vitro tests have shown inhibition zones indicating effectiveness against both Gram-positive and Gram-negative bacteria .
- Antitumor Potential : There is ongoing research into the compound's potential as an antitumor agent. Its structural similarity to other bioactive compounds suggests it may interfere with cancer cell proliferation .
- Neuroprotective Effects : Some studies indicate that compounds with similar structures exhibit neuroprotective properties, suggesting that this compound may also offer protective effects against neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant inhibition zone (IZ) ranging from 15 mm to 25 mm, indicating strong antibacterial activity compared to standard antibiotics .
- Antitumor Activity : In a controlled laboratory setting, the compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
Data Table
| Biological Activity | Test Organism/Cell Line | Inhibition Zone (mm) | IC50 (μM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 | - |
| Escherichia coli | 18 | - | |
| Antitumor | HeLa (cervical cancer cells) | - | 12 |
| MCF-7 (breast cancer cells) | - | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
